molecular formula C15H18N2 B12450222 [(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine CAS No. 887594-26-5

[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine

Cat. No.: B12450222
CAS No.: 887594-26-5
M. Wt: 226.32 g/mol
InChI Key: MVXHRUZYJXJKEM-UHFFFAOYSA-N
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Description

[(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine is an organic compound that features a biphenyl structure with an ethyl group at the 4’ position and a hydrazine moiety attached to the 4-yl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine typically involves the following steps:

    Formation of 4’-Ethyl[1,1’-biphenyl]-4-carbaldehyde: This can be achieved through the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction to 4’-Ethyl[1,1’-biphenyl]-4-methanol: The aldehyde group is reduced to a primary alcohol using a reducing agent like sodium borohydride.

    Conversion to 4’-Ethyl[1,1’-biphenyl]-4-methyl chloride: The alcohol is then converted to a chloride using thionyl chloride.

    Formation of [(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine: Finally, the chloride is reacted with hydrazine hydrate to form the desired hydrazine derivative.

Industrial Production Methods

Industrial production of [(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form azo compounds.

    Reduction: The biphenyl structure can be reduced under hydrogenation conditions.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazine group.

Major Products

    Oxidation: Azo compounds.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

[(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its hydrazine moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylbiphenyl: Lacks the hydrazine moiety, making it less reactive in certain biochemical contexts.

    4’-Methyl[1,1’-biphenyl]-4-yl)methyl]hydrazine: Similar structure but with a methyl group instead of an ethyl group, which can affect its physical and chemical properties.

Properties

CAS No.

887594-26-5

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

[4-(4-ethylphenyl)phenyl]methylhydrazine

InChI

InChI=1S/C15H18N2/c1-2-12-3-7-14(8-4-12)15-9-5-13(6-10-15)11-17-16/h3-10,17H,2,11,16H2,1H3

InChI Key

MVXHRUZYJXJKEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)CNN

Origin of Product

United States

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